4,8-Dibromo-1,5-diaminonaphthalene
Overview
Description
“4,8-Dibromo-1,5-diaminonaphthalene” is a derivative of diaminonaphthalene, which describes several isomers containing naphthalene substituted with two amine groups (NH2), also called naphthalenediamines . All isomers are white solids that tend to air-oxidize .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 315.99200 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Electrochemical Studies
Electro-Oxidation Studies
Research by Jackowska et al. (1996) investigated the electro-oxidation of 1,5-diaminonaphthalene in acetonitrile solution, focusing on diffusion coefficients and heterogeneous rate constants using a rotating disk electrode (Jackowska, Skompska, & Przyłuska, 1996).
Electropolymerization and Spectroelectrochemical Studies
A study by Pham et al. (1998) explored the electrooxidation of 1,5-diaminonaphthalene in various media, leading to polymer films on electrodes. This study provided insights into the molecular structure of the polymer using multiple internal reflection FT-IR spectroscopy (Pham, Oulahyne, Mostefai, & Chehimi, 1998).
Electroactivity and Molecular Structure Analysis
Jackowska et al. (1995) focused on the electropolymerization of 1,5-diaminonaphthalene in acetonitrile and aqueous solutions, using spectroscopic methods to determine the polymer's molecular structure (Jackowska, Bukowska, & Jamkowski, 1995).
Organic Chemistry and Synthesis
- Diversity in Organic Chemistry: Ziarani et al. (2020) highlighted the application of 1,8-diaminonaphthalene in organic synthesis, emphasizing its efficiency in complex scaffold formation. This review detailed its use under various conditions and with heterogeneous catalysts (Ziarani, Mohajer, & Mali, 2020).
Future Directions
A paper titled “Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions” discusses the chemical properties of brominated benzo [1,2-d:4,5-d’]bis ([1,2,3]thiadiazoles) and their potential applications in the field of OLED technologies . This suggests that “4,8-Dibromo-1,5-diaminonaphthalene” and similar compounds could have potential applications in electronics and photonics.
Properties
IUPAC Name |
4,8-dibromonaphthalene-1,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNGCQDXNCWJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1N)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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